1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Overview
Description
“1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is a chemical compound with the molecular formula C10H20N2O3 . It is also known as tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate . It is used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the protection of amino functions. Primary amines can accommodate two such groups, and the conversion to tert-butyl carbamate (Boc) is a common first step . The synthesis of piperazines, which are structurally similar to azetidines, has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular weight of “this compound” is 216.28 . The linear formula is Br(CH2)3NHCO2C(CH3)3 .
Chemical Reactions Analysis
The Boc group in “this compound” can be cleaved by mild acidolysis . This is a key step in many chemical reactions involving this compound. The Boc group is stable under conditions that would deprotect benzyl carbamates, making it a useful protecting group in the synthesis of multifunctional targets .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 216.28 . The linear formula is Br(CH2)3NHCO2C(CH3)3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Synthesis and Chemical Properties
- Azetidine and Oxetane Amino Acid Derivatives : A study described an efficient synthetic route for new heterocyclic amino acid derivatives containing azetidine, which is essential for the development of novel compounds in pharmaceutical chemistry (Gudelis et al., 2023).
- Fluorinated Heterocyclic Amino Acid : Another research focused on synthesizing 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting the potential of fluorinated azetidine compounds in medicinal chemistry (Van Hende et al., 2009).
Pharmaceutical Applications
- Triple Reuptake Inhibitors : A study explored 3-aminoazetidine derivatives for the development of broad-spectrum antidepressants, demonstrating the significance of azetidine compounds in psychiatric medication (Han et al., 2014).
- Synthetic Pathways for Azetidine Containing Pharmaceuticals : Research on the trans-Selective Aryldifluoroalkylation of endocyclic enecarbamates showed a new method to synthesize pyrrolidine- and azetidine-containing fluorinated amino acids, highlighting their applications in life science (Xu et al., 2020).
Methodological Innovations
- Azetidine Synthesis Techniques : Studies have focused on innovative methods for synthesizing azetidine and its derivatives, showing the compound's versatility and importance in creating new chemical entities (Hodgson et al., 2014).
Mechanism of Action
While the specific mechanism of action for “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is not mentioned in the search results, compounds with the Boc group often play a pivotal role in the synthesis of multifunctional targets. The Boc group serves as a protecting group for amino functions, which are prominent in many biological molecules .
Safety and Hazards
Future Directions
The use of Boc groups like in “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is prevalent in the field of peptide synthesis and is considered one of the most commonly used protective groups for amines . Future research may focus on developing new synthetic methods and exploring further applications of these compounds in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(7-12)11-4-5-13/h8,11,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWATTIOQGUEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165581 | |
Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-50-7 | |
Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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